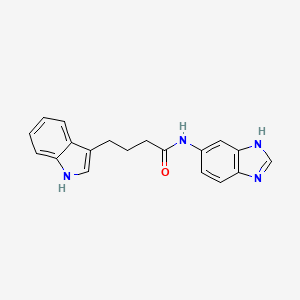

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide

Description

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their biological activity and are often found in pharmaceuticals and bioactive molecules.

Properties

Molecular Formula |

C19H18N4O |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-(3H-benzimidazol-5-yl)-4-(1H-indol-3-yl)butanamide |

InChI |

InChI=1S/C19H18N4O/c24-19(23-14-8-9-17-18(10-14)22-12-21-17)7-3-4-13-11-20-16-6-2-1-5-15(13)16/h1-2,5-6,8-12,20H,3-4,7H2,(H,21,22)(H,23,24) |

InChI Key |

UWDAAHBLUFFSKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCC(=O)NC3=CC4=C(C=C3)N=CN4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide typically involves the formation of the benzimidazole and indole rings, followed by their coupling through a butanamide linker. Common synthetic routes may include:

Formation of Benzimidazole: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

Formation of Indole: Indole can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

Coupling Reaction: The final step involves coupling the benzimidazole and indole units through a butanamide linker, which can be achieved using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions may target the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield oxindole derivatives, while substitution reactions could introduce various functional groups onto the benzimidazole or indole rings.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing benzimidazole and indole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases . The specific mechanisms by which N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide exerts its anticancer effects require further investigation, but preliminary data suggest it may inhibit key signaling pathways involved in tumor growth.

Antimicrobial Properties

Benzimidazole derivatives are known for their antimicrobial activities against a range of pathogens. The structural features of this compound may contribute to its efficacy against bacteria and fungi. Studies have demonstrated that related compounds can disrupt microbial cell membranes or inhibit essential enzymatic functions .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been well documented. Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response . This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation.

Case Study 1: Anticancer Mechanisms

A recent study investigated the anticancer effects of a benzimidazole-indole hybrid compound similar to this compound. The results indicated that the compound significantly inhibited cell proliferation in various cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via mitochondrial pathways and reduced the expression of anti-apoptotic proteins .

Case Study 2: Antimicrobial Efficacy

Another study explored the antimicrobial properties of a series of benzimidazole derivatives, including those structurally related to this compound. The findings demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on this compound's structure.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide would depend on its specific biological target. Generally, compounds containing benzimidazole and indole moieties can interact with various enzymes, receptors, and proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

Indole Derivatives: Such as indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions, respectively.

Uniqueness

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide is unique due to the combination of both benzimidazole and indole moieties, which may confer distinct biological activities and chemical properties compared to compounds containing only one of these structures.

Biological Activity

N-(1H-benzimidazol-6-yl)-4-(1H-indol-3-yl)butanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzimidazole moiety and an indole derivative, which are known for their diverse biological activities. The molecular formula is C₁₈H₁₈N₄O, with a molecular weight of approximately 306.37 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including helicases associated with viral replication. For instance, derivatives of benzimidazole have been reported to inhibit the helicase activity of the hepatitis C virus (HCV) and other flaviviruses, suggesting a potential antiviral mechanism .

- Anti-inflammatory Effects : Compounds containing indole and benzimidazole structures have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Antimicrobial Activity : Benzimidazole derivatives have also been explored for their antimicrobial properties, particularly against Helicobacter pylori . This suggests that this compound may exhibit similar effects.

In Vitro Studies

Recent studies have evaluated the in vitro biological activity of this compound against various cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 15.2 | Cytotoxicity |

| Vero | 12.5 | Viral replication inhibition |

| RAW264.7 | 20.0 | COX inhibition |

These results indicate that the compound exhibits moderate cytotoxicity and potential antiviral effects.

Case Studies

- Antiviral Activity : A study investigating the antiviral potential of various benzimidazole derivatives found that specific analogs inhibited HCV helicase with IC50 values ranging from 5 to 10 µM when tested in vitro . This suggests that this compound may possess similar antiviral properties.

- Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, compounds similar to this compound showed significant reduction in inflammation, with ED50 values comparable to standard anti-inflammatory agents like indomethacin . This highlights its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.